1,1,1-Trifluoro-N-{3-[(3-fluorophenyl)sulfanyl]phenyl}methanesulfonamide
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Overview
Description
1,1,1-Trifluoro-N-{3-[(3-fluorophenyl)sulfanyl]phenyl}methanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, a fluorophenyl group, and a sulfanylphenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-{3-[(3-fluorophenyl)sulfanyl]phenyl}methanesulfonamide typically involves the reaction of trifluoromethanesulfonamide with appropriate fluorophenyl and sulfanylphenyl derivatives. The reaction conditions often include the use of strong bases such as potassium tert-butoxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-{3-[(3-fluorophenyl)sulfanyl]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium tert-butoxide in DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
1,1,1-Trifluoro-N-{3-[(3-fluorophenyl)sulfanyl]phenyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential neuroprotective effects and interactions with biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-{3-[(3-fluorophenyl)sulfanyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The sulfanylphenyl group may contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but with different functional groups.
1,1,1-Trifluoro-3-phenyl-2-propanone: Shares the trifluoromethyl group but differs in the overall structure.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Another trifluoromethyl-containing compound with distinct properties.
Uniqueness
1,1,1-Trifluoro-N-{3-[(3-fluorophenyl)sulfanyl]phenyl}methanesulfonamide is unique due to its combination of trifluoromethyl, fluorophenyl, and sulfanylphenyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
62676-86-2 |
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Molecular Formula |
C13H9F4NO2S2 |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[3-(3-fluorophenyl)sulfanylphenyl]methanesulfonamide |
InChI |
InChI=1S/C13H9F4NO2S2/c14-9-3-1-5-11(7-9)21-12-6-2-4-10(8-12)18-22(19,20)13(15,16)17/h1-8,18H |
InChI Key |
FDKQSCSDPKUWHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC=CC(=C2)F)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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